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Compound of Interest

Compound Name:
Methyl 2-(4,4-difluoropiperidin-3-

yl)acetate

Cat. No.: B11810138 Get Quote

Focus Entity: tert-Butyl 3,3-difluoroazetidine-1-
carboxylate[1]
Executive Summary
In the realm of high-precision medicinal chemistry, the molecular formula C8H13F2NO2 most

prominently represents 1-Boc-3,3-difluoroazetidine (CAS: 1255666-59-1).[1] This compound is

a critical fluorinated building block used to modulate the physicochemical properties of drug

candidates.

The strategic incorporation of the gem-difluoroazetidine motif serves two primary functions in

lead optimization:

Bioisosterism: It acts as a metabolically stable surrogate for proline or piperidine rings.

Electronic Modulation: The electron-withdrawing fluorine atoms lower the pKa of the amine

(upon deprotection), reducing hERG liability and improving membrane permeability.

This guide provides a rigorous technical analysis of the molecule's weight, structural

elucidation, synthetic pathways, and application in pharmaceutical development.

Part 1: Physicochemical Characterization
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The accurate determination of molecular weight and formula is the first step in validating the

identity of a synthesized intermediate.

1.1 Quantitative Data Profile
Parameter Value Technical Note

Molecular Formula C8H13F2NO2 Confirmed by HRMS

Molecular Weight (Average) 193.19 g/mol
Used for stoichiometry

calculations

Monoisotopic Mass 193.0914 Da
Required for Mass

Spectrometry (M+)

CAS Number 1255666-59-1 Unique Identifier

Physical State Liquid / Low-melting Solid Density ≈ 1.18 g/cm³

Boiling Point ~204°C (Predicted) At 760 mmHg

1.2 Isotopic Distribution Logic
For high-resolution mass spectrometry (HRMS), understanding the isotopic pattern is crucial for

eliminating false positives.

Carbon (¹³C): With 8 carbons, the probability of finding one ¹³C atom is approx.

. Expect an M+1 peak at ~8-9% intensity of the base peak.

Fluorine (¹⁹F): Fluorine is monoisotopic. It does not contribute to the M+1 or M+2 pattern,

simplifying the spectrum compared to chlorinated or brominated analogs.

Part 2: Structural Elucidation & Analytical Logic
To scientifically validate C8H13F2NO2 as 1-Boc-3,3-difluoroazetidine, a multi-modal analytical

approach is required.

2.1 Analytical Workflow
The following diagram illustrates the decision matrix for confirming the structure, prioritizing

non-destructive methods (NMR) before destructive ones (MS).
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Unknown Sample
(C8H13F2NO2)

HRMS (ESI+)
Confirm Mass: 193.0914

Step 1: Formula 1H NMR
Confirm Boc (9H) & Azetidine CH2 (4H)

Step 2: Connectivity 19F NMR
Confirm Gem-difluoro (-100 ppm)

Step 3: F-Substitution Validated Structure
1-Boc-3,3-difluoroazetidine

Validation
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Figure 1: Analytical decision matrix for structural validation.

2.2 Spectroscopic Signatures
¹H NMR (Chloroform-d):

1.44 ppm (s, 9H): Characteristic tert-butyl (Boc) group.

4.20–4.30 ppm (t, 4H): The methylene protons of the azetidine ring. The triplet splitting
arises from coupling with the adjacent fluorine atoms (

).

¹⁹F NMR:

-100.0 ppm (approx): A strong singlet or quintet (depending on decoupling) confirming the
gem-difluoro motif. The absence of splitting confirms equivalence of the fluorines due to
ring symmetry.

Part 3: Synthetic Protocols
Two primary pathways exist for accessing this molecule. Method A is preferred for laboratory-

scale synthesis due to the availability of the ketone precursor.

3.1 Method A: Deoxofluorination of N-Boc-3-azetidinone
This method utilizes DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor to convert the ketone

directly to the gem-difluoro moiety.

Reagents:

tert-Butyl 3-oxoazetidine-1-carboxylate (Precursor)

DAST (Fluorinating agent)
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Dichloromethane (DCM) (Solvent)

Protocol:

Setup: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve tert-butyl 3-

oxoazetidine-1-carboxylate (1.0 eq) in anhydrous DCM. Cool to 0°C.

Addition: Dropwise add DAST (1.5 eq). Caution: DAST reacts violently with water; ensure

strict anhydrous conditions.

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

Quench: Cool back to 0°C and carefully quench with saturated aqueous NaHCO₃.

Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.

Purification: Flash column chromatography (Hexane/EtOAc) yields the pure C8H13F2NO2

product.

3.2 Method B: Boc-Protection of 3,3-Difluoroazetidine HCl
Used when the fluorinated core is purchased as a salt.

Protocol:

Suspend 3,3-difluoroazetidine hydrochloride (1.0 eq) in DCM.

Add Triethylamine (2.5 eq) to neutralize the salt.

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

Stir at RT for 4 hours. Wash with water and brine to isolate the product.
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Start: N-Boc-3-azetidinone

Reagent: DAST / DCM
(Deoxofluorination)

Product: 1-Boc-3,3-difluoroazetidine
(C8H13F2NO2)

Nucleophilic Fluorination

Intermediate: Cationic SpeciesAlt Start: 3,3-Difluoroazetidine HCl

Reagent: Boc2O / Et3N

N-Protection
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Figure 2: Synthetic pathways for the preparation of C8H13F2NO2.

Part 4: Applications in Drug Discovery
The C8H13F2NO2 scaffold is rarely the final drug; it is a building block. Its value lies in its

ability to be deprotected (removing the Boc group) to yield the free amine, which is then

coupled to larger pharmacophores.

4.1 The Gem-Difluoro Effect
Replacing a methylene (-CH₂-) group with a difluoromethylene (-CF₂-) group profoundly alters

the molecule:

Lipophilicity: The C-F bond is highly polar but non-polarizable, often increasing overall

lipophilicity (logP) and improving blood-brain barrier penetration.

Conformational Lock: The gauche effect of the fluorine atoms can lock the azetidine ring into

specific conformations, potentially increasing binding affinity to target receptors (e.g.,

Melanocortin-4 receptors).

Metabolic Stability: The C-F bond is the strongest single bond in organic chemistry (~116

kcal/mol), blocking oxidative metabolism at the 3-position.
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4.2 Case Study Reference
Research into Melanocortin-4 Receptor (MC4R) agonists for the treatment of obesity has

utilized acylated piperidine and azetidine derivatives. The 3,3-difluoroazetidine moiety is often

employed to reduce the basicity of the nitrogen, thereby reducing off-target effects (such as

hERG inhibition) while maintaining potency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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